

sb4 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BMP signaling agonist sb4*

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An In-depth Technical Guide to SB-431542: A Selective TGF- β Receptor I Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SB-431542, a pivotal tool in TGF- β signaling research. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representation of its signaling pathway.

Chemical Structure and Properties

SB-431542 is a small molecule compound that acts as a potent and selective inhibitor of the transforming growth factor- β (TGF- β) type I receptor kinases.

IUPAC Name: 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide[1]

Chemical Formula: $C_{22}H_{16}N_4O_3$ [1][2][3]

Molecular Weight: 384.39 g/mol [1][2][3][4]

CAS Number: 301836-41-9[1][3]

The following tables summarize the key chemical and physical properties of SB-431542.

Table 1: Chemical and Physical Properties

Property	Value
Purity	≥98% [3] [5] , ≥99%
Canonical SMILES	<chem>C1=CC(=C(C=C1C2=NC(=C(N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=N5)C(=O)N</chem>
InChI Key	FHYUGAJXYORMHI-UHFFFAOYSA-N [1]

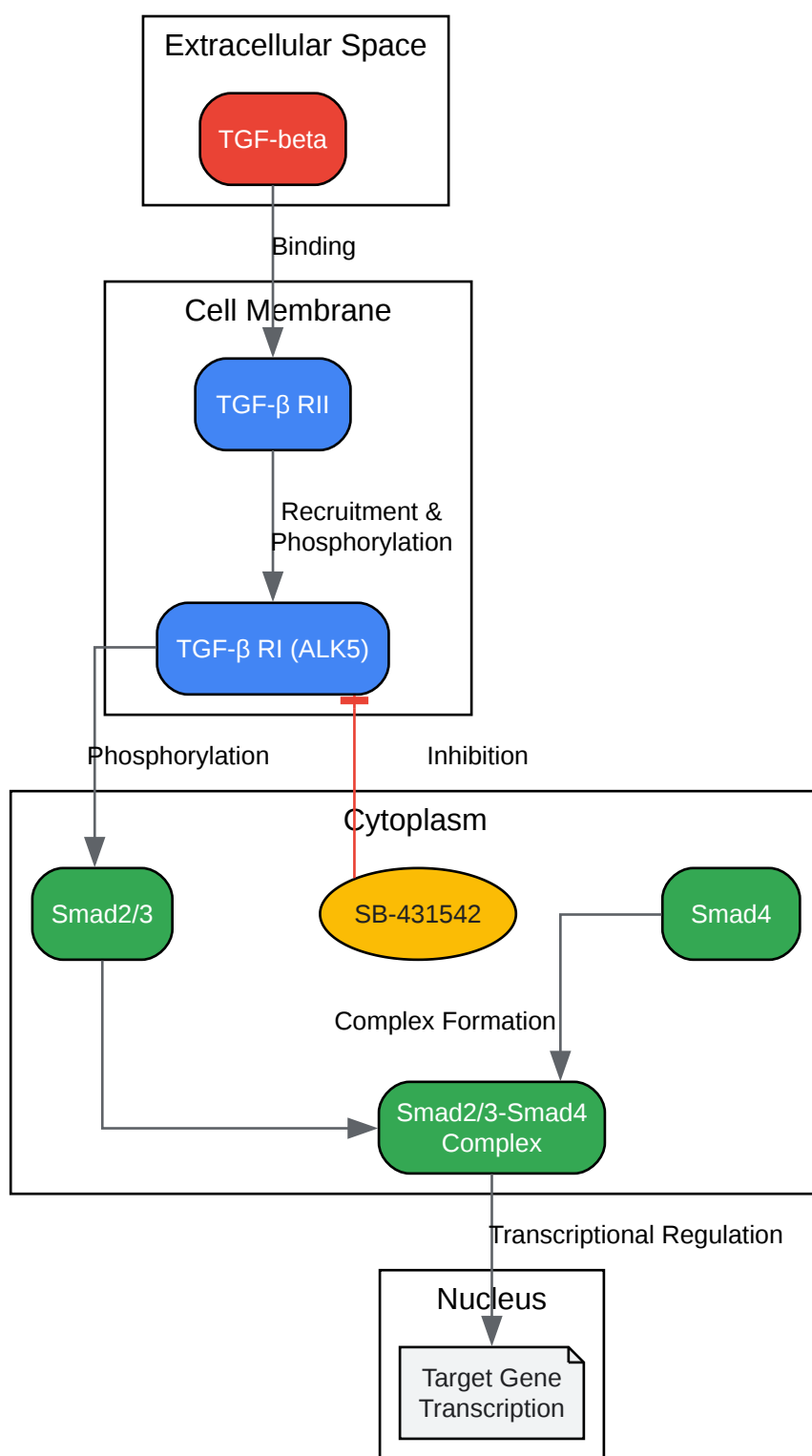
Table 2: Solubility Data

Solvent	Concentration
DMSO	To 100 mM (with gentle warming), ≥19.22 mg/mL [6]
Ethanol	To 10 mM, ≥10.06 mg/mL (with ultrasonic) [6]
Water	Insoluble [6]

Mechanism of Action and Signaling Pathway

SB-431542 functions as a selective and ATP-competitive inhibitor of the activin receptor-like kinase (ALK) receptors.[\[6\]](#) Specifically, it targets the TGF- β type I receptors ALK5, ALK4, and ALK7.[\[1\]](#)[\[7\]](#) The inhibition of these receptors prevents the phosphorylation and subsequent activation of the downstream Smad2 and Smad3 proteins.[\[2\]](#)[\[7\]](#) This blockade of Smad2/3 signaling effectively inhibits the TGF- β signaling pathway.[\[7\]](#) It is important to note that SB-431542 shows high selectivity for ALK4/5/7 over other related kinases such as ALK1, ALK2, ALK3, and ALK6, as well as p38 MAPK.[\[4\]](#)

The inhibitory effect of SB-431542 on the TGF- β signaling pathway is depicted in the following diagram:



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Caption: TGF- β signaling pathway inhibition by SB-431542.

Biological Activity and Applications

SB-431542 has a wide range of applications in biological research due to its specific inhibition of the TGF- β pathway.

Table 3: In Vitro Biological Activity

Target	Assay Type	Cell Line	IC ₅₀
ALK5	Cell-free assay	N/A	94 nM[4]
ALK4	Cell-free assay	N/A	140 nM[5]
TGBR2 signaling	Function Assay	HEK293T	0.066 μ M
TGF- β receptor	Function Assay	HaCaT	0.172 μ M
Cell migration	Migration Assay	H1299	0.5 μ M
TGF- β 1-induced collagen α 1 mRNA	mRNA expression	A498	60 nM
TGF- β 1-induced PAI-1 mRNA	mRNA expression	A498	50 nM
TGF- β 1-induced fibronectin mRNA	mRNA expression	A498	62 nM
TGF- β 1-induced fibronectin protein	Protein expression	A498	22 nM

Key research applications of SB-431542 include:

- **Stem Cell Research:** It is used to maintain the undifferentiated state of mouse embryonic stem cells and to increase the efficiency of reprogramming human somatic cells to induced pluripotent stem (iPS) cells.[5][7]
- **Cancer Research:** SB-431542 inhibits TGF- β -induced epithelial-to-mesenchymal transition (EMT), migration, and invasion in various cancer cell lines.[4] It also suppresses the proliferation of human osteosarcoma cells.[1]

- **Differentiation Studies:** It promotes the differentiation of neural progenitor cells from human pluripotent stem cells and enhances the differentiation of cardiomyocytes.[\[5\]](#)
- **Immunology:** It is used to facilitate the generation of dendritic cells from peripheral blood monocytes.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of SB-431542. The following are examples of methodologies cited in the literature.

Kinase Assay (Cell-Free)

- **Protein Expression and Purification:** The kinase domain of TGF β RI (ALK5) and full-length Smad3 are expressed as N-terminal glutathione S-transferase (GST) fusion proteins in a baculovirus expression system. The proteins are then purified using glutathione Sepharose beads.[\[4\]](#)
- **Plate Coating:** Basic FlashPlates are coated with GST-Smad3 (700 ng per 100 μ L) in 0.1 M sterile filtered sodium bicarbonate (pH 7.6).[\[4\]](#)
- **Assay Reaction:** The assay buffer contains 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 mM GTP, 3 μ M ATP plus 0.5 μ Ci/well γ -³³P-ATP, and 85 ng of GST-ALK5, with or without SB-431542.[\[4\]](#)
- **Incubation and Measurement:** Plates are incubated at 30 °C for 3 hours. The reaction is stopped, and the plate is read on a Packard TopCount 96-well scintillation plate reader to measure the incorporation of ³³P into Smad3.[\[4\]](#)

Cell-Based Functional Assay (Smad Phosphorylation)

- **Cell Culture:** HaCaT cells are cultured in appropriate media.[\[4\]](#)
- **Treatment:** Cells are treated with varying concentrations of SB-431542 (e.g., 3.2-50 μ M) for a specified time (e.g., 15 minutes) in the presence of a TGF- β ligand.[\[4\]](#)
- **Lysis and Western Blotting:** Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The

membrane is probed with antibodies specific for phosphorylated Smad2/3 and total Smad2/3 to determine the extent of inhibition.

Stock Solution Preparation

SB-431542 is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM or 100 mM).[4] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.

Note on "SB4" Ambiguity

It is important to note that the abbreviation "SB4" can also refer to a potent agonist of bone morphogenetic protein 4 (BMP4) signaling.[8][9][10][11] This compound, with the chemical name 2-(4-Bromobenzylthio)benzo[d]oxazole, has a distinct mechanism of action, activating the canonical BMP signaling pathway and promoting the phosphorylation of SMAD-1/5/9.[9][10][11] Researchers should carefully verify the full name or CAS number of the compound they are using to avoid confusion between the TGF- β inhibitor SB-431542 and the BMP agonist SB4.

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- To cite this document: BenchChem. [sb4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681495#sb4-chemical-structure-and-properties]

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